3-[(Oxan-4-yloxy)methyl]benzoic acid
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Overview
Description
3-[(Oxan-4-yloxy)methyl]benzoic acid is an organic compound with the molecular formula C13H16O4. It is also known by its IUPAC name, 3-[(tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid . This compound is characterized by the presence of a benzoic acid moiety linked to a tetrahydropyran ring through a methylene bridge. It is a versatile compound used in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yloxy)methyl]benzoic acid typically involves the reaction of 3-(hydroxymethyl)benzoic acid with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which subsequently reacts with the benzoic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-4-yloxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(Oxan-4-yloxy)methyl]benzoic acid is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and as a surface modifier in material science.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yloxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The oxan-4-yloxy group plays a crucial role in binding to the active site of the enzyme, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
3-[(Tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid: Similar in structure but with different substituents on the benzoic acid moiety.
4-[(Oxan-4-yloxy)methyl]benzoic acid: Similar structure but with the oxan-4-yloxy group attached to the para position of the benzoic acid.
3-[(Oxan-4-yloxy)methyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
3-[(Oxan-4-yloxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biochemical interactions .
Properties
IUPAC Name |
3-(oxan-4-yloxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12H,4-7,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYRPZIMVUWYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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